3-(3-o-Tolyloxy-propyl)-3H-benzothiazol-2-one is a chemical compound of significant interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzothiazole ring, which is known for its biological activity, coupled with a tolyloxy-propyl group that enhances its reactivity. The compound is classified under heterocyclic compounds, particularly those containing sulfur and nitrogen in their ring structure, making it relevant in medicinal chemistry and materials science.
The compound can be synthesized through several methods, typically involving the reaction of benzothiazole derivatives with tolyloxy-propyl intermediates. It has been noted for its applications in both organic synthesis and biological studies, particularly in enzyme interactions and cellular processes.
3-(3-o-Tolyloxy-propyl)-3H-benzothiazol-2-one is classified as:
The synthesis of 3-(3-o-Tolyloxy-propyl)-3H-benzothiazol-2-one typically involves:
The nucleophilic substitution reaction, where a benzothiazole derivative reacts with 3-o-tolyloxy-propyl halide under basic conditions, is commonly employed. The reaction typically occurs in organic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure high yields.
In industrial settings, continuous flow reactors are utilized for scaling up production, allowing for precise control over reaction conditions such as temperature and pressure, which enhances yield and purity.
The molecular structure of 3-(3-o-Tolyloxy-propyl)-3H-benzothiazol-2-one comprises:
3-(3-o-Tolyloxy-propyl)-3H-benzothiazol-2-one undergoes several chemical reactions:
The specific reagents and conditions for these reactions vary:
The mechanism of action for 3-(3-o-Tolyloxy-propyl)-3H-benzothiazol-2-one primarily involves interactions with molecular targets such as enzymes and receptors. The benzothiazole ring binds to active sites on enzymes, potentially inhibiting their activity or modulating their function. The tolyloxy-propyl group facilitates cell membrane penetration, allowing access to intracellular targets.
This mechanism may influence various cellular pathways, including signal transduction and metabolic processes critical for cellular function.
Relevant data on melting point, boiling point, and spectral data (NMR, IR) are crucial for characterizing the compound but are not explicitly detailed in the sources reviewed.
3-(3-o-Tolyloxy-propyl)-3H-benzothiazol-2-one has diverse applications:
This compound's unique structural features make it valuable for research across multiple scientific disciplines, highlighting its potential in both academic and industrial applications.
The benzothiazolone core serves as the foundational pharmacophore in 3-(3-o-tolyloxy-propyl)-3H-benzothiazol-2-one, requiring precise activation for subsequent derivatization. Nucleophilic substitution represents the predominant methodology for introducing reactive handles at the N3 position, with literature protocols indicating a two-step activation-alkylation sequence [2]. Initial core activation involves generation of the benzothiazolone anion through deprotonation using strong bases. Research findings demonstrate that sodium hydride (NaH) in anhydrous dimethylformamide (DMF) at 0-5°C quantitatively affords the reactive nucleophile within 30 minutes, while potassium carbonate (K₂CO₃) in acetone provides a milder alternative albeit with extended reaction times (4-6 hours) [2]. The anion stability proves crucial, with temperature control below 10°C preventing decomposition pathways.
Following anion generation, halogenated intermediates serve as optimal electrophiles for propyl spacer installation. Patent data reveals that 1-bromo-3-chloropropane demonstrates superior reactivity over iodinated analogs due to reduced byproduct formation from competing elimination reactions [2]. Solvent optimization studies indicate polar aprotic media (DMF, acetonitrile) enhance nucleophilicity, with DMF enabling complete substitution within 2 hours at 60°C versus 8 hours in THF at reflux [2]. Critical to this stage is the molar ratio control (benzothiazolone:haloalkane = 1:1.2) to minimize di-alkylation byproducts. Post-reaction, the 3-(3-chloropropyl)-3H-benzothiazol-2-one intermediate is isolated via aqueous workup followed by recrystallization (ethanol/water), yielding crystalline material (mp 78-80°C) suitable for subsequent etherification.
Table 1: Nucleophilic Substitution Optimization Parameters for Benzothiazolone Alkylation
Parameter | Optimal Condition | Alternative | Impact on Yield |
---|---|---|---|
Base | NaH (1.1 eq) | K₂CO₃ (2.0 eq) | 92% vs 85% |
Solvent | Anhydrous DMF | Acetonitrile | 92% vs 88% |
Temperature | 60°C | Reflux (THF, 66°C) | 92% vs 85% (4h vs 8h) |
Electrophile | 1-Bromo-3-chloropropane | 1,3-Dibromopropane | 92% vs 87% |
Reaction Time | 2 hours | 4 hours (K₂CO₃ system) | Optimal time beyond yield loss |
The critical ether linkage connecting the ortho-methylphenyl moiety to the propyl spacer is established through Williamson ether synthesis, leveraging the reactivity of the chloropropyl intermediate's terminal halogen. Experimental protocols utilize o-cresol deprotonation with sodium hydride (1.1 equivalents) in tetrahydrofuran under nitrogen atmosphere, generating the phenoxide nucleophile in situ [2]. Significant optimization focused on solvent selection, where aprotic solvents (THF, DMF) prevented proton transfer side reactions. THF emerged as optimal, providing 85-90% conversion at 65°C within 3 hours, whereas DMF induced trace N-alkylation impurities at elevated temperatures [2].
Catalytic enhancement was observed with phase-transfer catalysts (tetrabutylammonium bromide, TBAB, 5 mol%), particularly for scaled reactions (>0.5 mol), improving mass transfer between the organic-soluble alkyl chloride and ionic phenoxide. Kinetic studies revealed a second-order reaction profile with activation energy (Ea) of 68.5 kJ/mol, supporting the implementation of controlled heating ramps (40°C → 65°C over 30 min) to maximize selectivity [2]. Post-reaction purification leverages liquid-liquid extraction (ethyl acetate/water) followed by silica gel chromatography (hexane:ethyl acetate 4:1) to remove residual cresol and salt byproducts. Crystallization from isopropanol yields analytically pure 3-(3-o-tolyloxy-propyl)-3H-benzothiazol-2-one as white crystals (mp 101-103°C).
Table 2: Etherification Reaction Parameters and Optimization Outcomes
Variable | Standard Protocol | Optimized Alternative | Effect on Conversion |
---|---|---|---|
Solvent | THF | DMF | 90% vs 82% (increased impurities) |
Catalyst | None | TBAB (5 mol%) | 90% → 94% |
Temperature Profile | Isothermal (65°C) | Ramped (40°C → 65°C) | Reduced oligomerization |
o-Cresol Equiv. | 1.1 | 1.05 | 90% vs 88% |
Reaction Time | 3 hours | 4 hours (uncatalyzed) | Marginal gain (≤2%) |
Alternative Mitsunobu coupling approaches were explored using triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) with o-cresol and 3-(3-hydroxypropyl)-3H-benzothiazol-2-one. While chemoselective, this route introduced significant purification challenges in removing phosphine oxides and hydrazine byproducts, reducing isolated yields to 70-75% despite high crude conversion [2]. Consequently, Williamson etherification remains the industrial method of choice for its operational simplicity and superior atomic economy.
Transitioning from batch to continuous flow processing addresses critical limitations in the final coupling step, particularly exotherm management and mixing efficiency during phenoxide addition. Continuous flow reactors offer enhanced mass/heat transfer characteristics due to high surface-to-volume ratios (>10,000 m²/m³), enabling precise temperature control (±1°C) and reduced reaction times [6]. A demonstrated flow process utilizes two reactant streams: Stream A (chloropropyl-benzothiazolone, 0.8M in THF) and Stream B (sodium o-cresolate, 0.9M in THF) merged via a T-mixer into a 10 mL PFA tubular reactor (ID=1.0 mm) maintained at 70°C [6].
Residence time optimization studies established 8 minutes as sufficient for >98% conversion at 70°C, a significant reduction from the 3-hour batch process. This acceleration stems from eliminating mass transfer limitations through laminar flow regimes with diffusion distances <100 μm [6]. Furthermore, the continuous process achieves superior selectivity (99.5% HPLC purity) by minimizing thermal degradation pathways through precise residence time control. Scale-up is linear via numbering-up strategy, where parallel reactor modules (8 reactors of 10 mL volume) achieve kilogram-scale production (0.85 kg/day) without re-optimization .
Table 3: Batch vs. Continuous Flow Process Performance Comparison for Final Coupling
Process Parameter | Batch Reactor | Continuous Flow Reactor | Improvement Factor |
---|---|---|---|
Reaction Time | 180 min | 8 min | 22.5-fold reduction |
Temperature Control | ±5°C | ±1°C | 5-fold precision increase |
Throughput (Space-Time Yield) | 0.12 g·L⁻¹·h⁻¹ | 2.7 g·L⁻¹·h⁻¹ | 22.5-fold increase |
Product Purity (HPLC) | 97.5% | 99.5% | 2% absolute increase |
Solvent Consumption | 15 L/kg product | 8 L/kg product | 47% reduction |
Economic and operational benefits include a 47% reduction in solvent consumption through higher concentrations, and elimination of batch cleaning cycles, enhancing facility utilization. Modular flow systems integrate seamlessly with downstream continuous extraction (membrane separators) and crystallization (oscillatory baffled crystallizers), enabling end-to-end continuous manufacturing [6]. Validation runs demonstrate consistent quality (RSD <0.8% for assay) across 100-hour continuous operations, meeting stringent pharmaceutical manufacturing requirements while reducing production costs by an estimated 30-40% versus batch processing [6].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1